molecular formula C14H21BN2O3 B14774509 N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide

Cat. No.: B14774509
M. Wt: 276.14 g/mol
InChI Key: ITHJNXNBRATMQC-UHFFFAOYSA-N
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Description

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide moiety and a dioxaborolane group. The presence of the dioxaborolane group makes it particularly interesting for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide typically involves the reaction of nicotinamide derivatives with dioxaborolane compounds. One common method involves the use of palladium-catalyzed borylation reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, amine derivatives, and substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Uniqueness

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a dioxaborolane group. This structure imparts distinct chemical properties, making it a versatile reagent in organic synthesis and a promising candidate for therapeutic applications .

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H21BN2O3/c1-6-17-12(18)10-7-11(9-16-8-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18)

InChI Key

ITHJNXNBRATMQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NCC

Origin of Product

United States

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